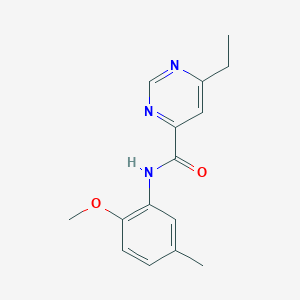![molecular formula C13H14F3N5 B12232494 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine](/img/structure/B12232494.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the azetidine ring. The final step involves the formation of the pyrimidine core.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.
Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amine precursor.
Formation of Pyrimidine Core: The final step involves the condensation of the pyrazole and azetidine intermediates with a suitable pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
- 1-(3-azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine is unique due to the presence of both a trifluoromethyl group and an azetidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14F3N5 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H14F3N5/c1-8-3-9(2)21(19-8)12-4-11(17-7-18-12)20-5-10(6-20)13(14,15)16/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
NBDSOVNILVIHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12232417.png)
![2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12232418.png)
![3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12232419.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12232430.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine](/img/structure/B12232432.png)
![2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12232448.png)
![N-(oxan-4-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12232451.png)
![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12232461.png)
![N-(cyclopropylmethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12232465.png)
amine](/img/structure/B12232467.png)
![ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12232479.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12232489.png)
